4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane
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Overview
Description
4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane is a chemical compound belonging to the class of spiro compounds, characterized by a unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a cyclopropane ring, with two methyl groups attached to the dioxane ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic conditions to form the dioxane ring. This intermediate is then subjected to cyclization with a suitable cyclopropane precursor to form the spirocyclic structure. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Advanced purification techniques such as distillation and crystallization are employed to achieve the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1,5-dioxaspiro[2.4]hept
Properties
IUPAC Name |
7,7-dimethyl-1,6-dioxaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(5-9-7)3-4-8-6/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOAUEPHYINEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCO1)CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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